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Compound of Interest

Compound Name:
4-Chloro-n-cyclopropyl-3-

nitrobenzamide

CAS No.: 90797-58-3

Cat. No.: B1616967

Get Quote

A Strategic Scaffold for Next-Generation Kinase & PARP
Inhibitors
Executive Summary
4-Chloro-N-cyclopropyl-3-nitrobenzamide is a high-value pharmacophore intermediate used

primarily in the synthesis of small-molecule inhibitors targeting kinases (e.g., MEK, B-Raf) and

DNA repair enzymes (e.g., PARP). Its structural utility lies in the ortho-nitro-chloro motif, which

serves as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (SₙAr),

allowing for the rapid diversification of the benzamide core at the 4-position.

This guide details the synthesis, reactivity profile, and downstream applications of this scaffold,

providing a validated roadmap for medicinal chemists designing novel bioactive agents.
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Property Specification

IUPAC Name 4-Chloro-N-cyclopropyl-3-nitrobenzamide

Appearance Off-white to pale yellow crystalline powder

Melting Point 147–149 °C (Typical)

Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble

in water

pKa (Calculated) ~13.5 (Amide NH)

LogP ~1.8

Key Functional Groups

[1][2][3][4][5] • Nitro (-NO₂): Electron-

withdrawing, activating group.• Chloro (-Cl):

Leaving group for SₙAr.• Cyclopropylamide:

Lipophilic pharmacophore, metabolic stability

enhancer.

Synthesis & Manufacturing Protocol
The synthesis of 4-Chloro-N-cyclopropyl-3-nitrobenzamide is typically achieved via a two-

step sequence starting from commercially available 4-chloro-3-nitrobenzoic acid. The critical

control point is the activation of the carboxylic acid without inducing premature nucleophilic

displacement of the chlorine atom.

Step 1: Acid Chloride Activation
Reagents: 4-Chloro-3-nitrobenzoic acid, Thionyl Chloride (SOCl₂), DMF (cat.). Conditions:

Reflux, 2–3 hours.

Process Insight: Use of catalytic DMF forms the Vilsmeier-Haack intermediate, significantly

accelerating the reaction at lower temperatures, preserving the C4-Cl bond integrity.

Step 2: Amide Coupling (Schotten-Baumann Conditions)
Reagents: 4-Chloro-3-nitrobenzoyl chloride, Cyclopropylamine, Triethylamine (Et₃N). Solvent:

Dichloromethane (DCM) or THF (anhydrous). Conditions: 0°C to RT, 1–2 hours.
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Critical Protocol Note: The reaction must be kept at 0°C during addition. Higher temperatures

can lead to the displacement of the 4-chloro group by the excess cyclopropylamine (SₙAr

side reaction), yielding the bis-cyclopropylamine impurity.

Visual Synthesis Workflow
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Figure 1: Optimized synthetic route highlighting the critical temperature control point to avoid

impurity formation.

Reactivity Profile & Downstream Applications
The core value of CAS 90797-58-3 lies in its divergent reactivity. The 3-nitro group activates

the 4-chloro position for displacement, allowing for the rapid installation of complex amines

(e.g., piperazines, morpholines) common in kinase inhibitors.

A. Nucleophilic Aromatic Substitution (SₙAr)
The 4-chloro atom is highly activated by the ortho-nitro group.

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

Conditions: K₂CO₃ or DIPEA in DMF/DMSO at 60–80°C.

Application: Installation of solubilizing groups (e.g., N-methylpiperazine) found in drugs like

Olaparib or Trametinib analogs.

B. Nitro Reduction
Post-displacement, the nitro group is reduced to an aniline.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1616967/docs?utm_src=pdf-body-img#technical-whitepaper-4-chloro-n-cyclopropyl-3-nitrobenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1616967?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methods: Fe/NH₄Cl (classic), H₂/Pd-C (catalytic), or SnCl₂.

Result: 3-Amino-4-substituted-N-cyclopropylbenzamide.

Utility: This aniline is the precursor for forming Benzimidazoles, Quinazolines, or Ureas (via

isocyanates).

C. Cyclization Pathways
Reacting the resulting aniline with formamidine acetate or triethyl orthoformate yields

Quinazolinone or Benzimidazole cores, which are privileged scaffolds in oncology (e.g., EGFR,

PARP inhibitors).

Mechanistic Pathway Diagram
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Figure 2: Divergent synthesis map showing the transformation of the scaffold into bioactive

heterocycles.

Analytical Characterization
To validate the identity and purity of the synthesized intermediate, the following analytical

parameters must be met.
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Method Expected Signal / Criteria

¹H NMR (DMSO-d₆)

δ 8.5–8.8 (d, 1H, Amide NH)δ 8.2 (d, 1H, Ar-H3,

ortho to NO₂)δ 7.8 (dd, 1H, Ar-H5)δ 7.6 (d, 1H,

Ar-H6)δ 2.85 (m, 1H, Cyclopropyl CH)δ 0.5–0.7

(m, 4H, Cyclopropyl CH₂)

LC-MS (ESI)
[M+H]⁺ = 241.03 (Consistent with Cl isotope

pattern ³⁵Cl/³⁷ Cl 3 :1)

HPLC Purity >98.0% (Area %) at 254 nm

IR Spectroscopy
1650 cm⁻¹ (Amide C=O stretch)1530, 1350

cm⁻¹ (Nitro N-O stretch)3280 cm⁻¹ (N-H stretch)

Safety & Handling (MSDS Highlights)
GHS Classification: Warning.

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Nitro-aromatics can be energetic. Avoid heating dry solids. Use non-sparking tools.

Sensitization: Benzamides and their precursors are potential skin sensitizers. Double-gloving

(Nitrile) is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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